molecular formula C24H29BrN4O3S B2765867 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476441-91-5

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2765867
M. Wt: 533.49
InChI Key: IFCBRWYHVJINHR-UHFFFAOYSA-N
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Description

This compound is a derivative of adamantane, which is a type of diamondoid . Diamondoids are molecules that share structural similarities with diamond. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Scientific Research Applications

Spectral and Quantum Chemical Analysis

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate and its derivatives have been extensively studied for their spectral and quantum chemical properties. These studies involve detailed spectral analysis using techniques like Fourier transform infrared and Raman spectra, alongside UV/Vis spectrometry in ethanol solutions. Advanced quantum chemical modeling, including DFT and TDDFT calculations, is employed to understand the equilibrium geometric structures, vibrational spectra, and electronic absorption spectra. Such analyses provide deep insights into the intramolecular charge transfer characteristics of these compounds, making them valuable in various scientific applications, particularly in materials science and nanotechnology (Al-Ghulikah et al., 2019).

Structural and Quantum Theory Analyses

The structural analysis of adamantane derivatives, particularly those involving substitutions like fluorine, sheds light on their crystal packing and intermolecular interactions. These studies, encompassing X-ray, DFT, QTAIM, and molecular docking analyses, highlight the significant impact of minor alterations (e.g., fluorine substitution) on molecular interactions, stability, and potential inhibitory activities against specific enzymes. Such research is crucial for the development of new materials and pharmaceuticals, offering a pathway to tailor molecular properties for specific applications (Al-Wahaibi et al., 2018).

Antiviral and Pharmacological Properties

Adamantane derivatives have shown promising results in antiviral and pharmacological contexts. Research into new pyrazoles, 1,2,4-triazoles, and other adamantane-based compounds reveals significant anti-smallpox activity among certain derivatives. These findings are essential for developing new antiviral agents, with potential applications in treating various viral infections. The ability to synthesize and assess the activity of these compounds against specific viruses contributes significantly to medicinal chemistry and antiviral drug development (Moiseev et al., 2012).

Antimicrobial and Anti-inflammatory Activities

The exploration of adamantane derivatives also extends to their antimicrobial and anti-inflammatory potentials. Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, for instance, have been synthesized and tested against a range of bacteria and fungi, showing potent antibacterial activity. Additionally, some of these compounds exhibit significant anti-inflammatory effects, highlighting their potential in developing new antimicrobial and anti-inflammatory treatments (Al-Abdullah et al., 2014).

Nanotechnology and AFM Applications

Adamantane derivatives are also being investigated for their applications in nanotechnology and as components in atomic force microscopy (AFM). The synthesis of nanoscale adamantane derivatives tailored for AFM applications demonstrates the versatility of these compounds. Such molecules, featuring a tripodal base for stable attachment to AFM tips, are designed for precise interactions at the nanoscale, offering new tools for nanoscale imaging and measurement (Li et al., 2003).

Future Directions

Adamantane derivatives are a topic of ongoing research due to their unique properties and potential applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their properties and mechanisms of action.

properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BrN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-18(25)4-6-19)13-26-22(31)24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,15-17H,2,7-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBRWYHVJINHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

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